![molecular formula C16H18O2 B14436314 1,1'-[Peroxybis(methylene)]bis(2-methylbenzene) CAS No. 74765-71-2](/img/structure/B14436314.png)
1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) is an organic compound with a complex structure, characterized by the presence of two methylbenzene groups connected via a peroxybis(methylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) typically involves the reaction of 2-methylbenzyl chloride with hydrogen peroxide in the presence of a base. The reaction proceeds through a free radical mechanism, where the hydrogen peroxide acts as the oxidizing agent, leading to the formation of the peroxybis(methylene) linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides.
Reduction: Reduction reactions can break the peroxybis(methylene) linkage, leading to the formation of 2-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Higher-order peroxides.
Reduction: 2-methylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene).
Scientific Research Applications
1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable peroxides.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) involves the formation of free radicals through the cleavage of the peroxybis(methylene) linkage. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but with an oxybis(methylene) linkage instead of peroxybis(methylene).
1,1’-[Methylenebis(oxy)]bis(2-methylbenzene): Another related compound with a methylenebis(oxy) linkage.
Uniqueness: 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) is unique due to its peroxybis(methylene) linkage, which imparts distinct chemical properties such as the ability to form stable peroxides and participate in free radical reactions. This makes it particularly valuable in applications requiring oxidative stability and reactivity .
Properties
CAS No. |
74765-71-2 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylphenyl)methylperoxymethyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI Key |
FRXUBIFYAYIGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COOCC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


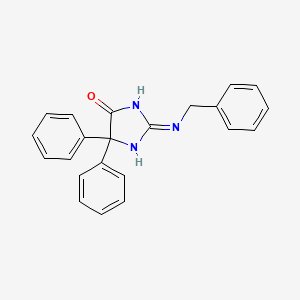
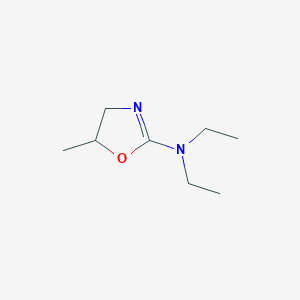
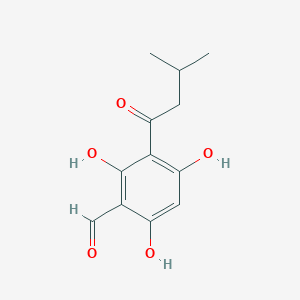
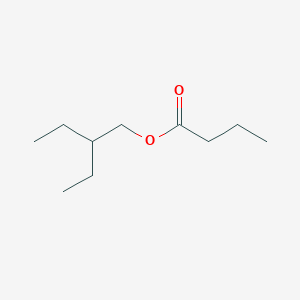
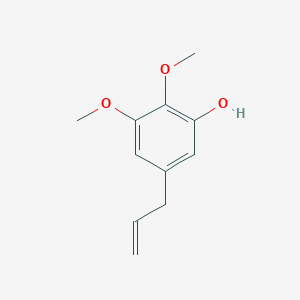


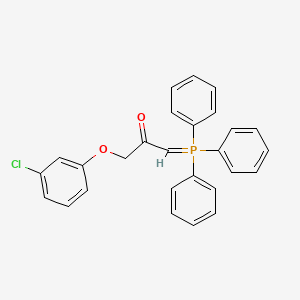
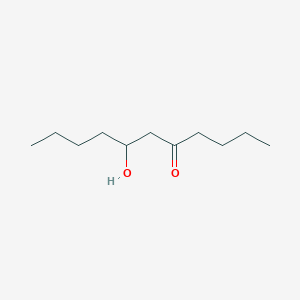
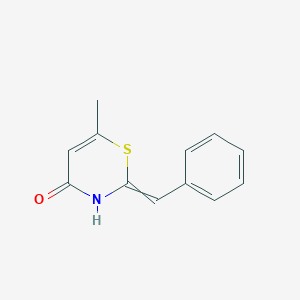
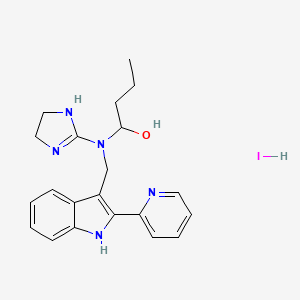
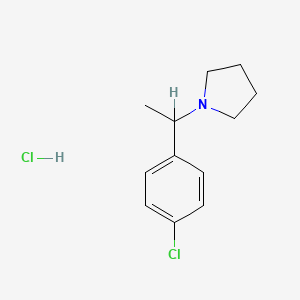
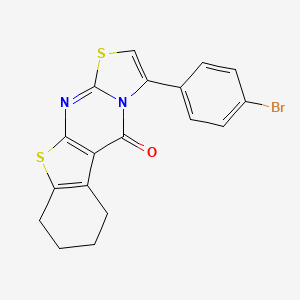
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
